Bienvenue dans la boutique en ligne BenchChem!

3-Bromo-7-chloroisoquinoline

Medicinal Chemistry Cross-Coupling Sequential Functionalization

3-Bromo-7-chloroisoquinoline is an essential orthogonal dihalogenated isoquinoline building block. Its C3-Br and C7-Cl substituents enable sequential, chemoselective Pd-catalyzed cross-coupling (Suzuki-Miyaura at C3, then Sonogashira/Buchwald-Hartwig at C7), supporting divergent analog synthesis from a single batch — a strategy irreplaceable by any mono-halogenated isoquinoline. This scaffold is validated for kinase inhibitor libraries, SAR campaigns, and photoluminescent materials. Standard ≥95% purity with 98% grade available for demanding applications.

Molecular Formula C9H5BrClN
Molecular Weight 242.5
CAS No. 1246552-90-8
Cat. No. B580799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-7-chloroisoquinoline
CAS1246552-90-8
Molecular FormulaC9H5BrClN
Molecular Weight242.5
Structural Identifiers
SMILESC1=CC(=CC2=CN=C(C=C21)Br)Cl
InChIInChI=1S/C9H5BrClN/c10-9-4-6-1-2-8(11)3-7(6)5-12-9/h1-5H
InChIKeyZLAFRLYZTMTUOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-7-chloroisoquinoline (CAS 1246552-90-8): Core Scaffold Properties and Procurement Baseline


3-Bromo-7-chloroisoquinoline (CAS 1246552-90-8) is a dihalogenated heteroaromatic building block characterized by a C9H5BrClN isoquinoline core with bromine at the C3 position and chlorine at the C7 position . The compound possesses a molecular weight of 242.50 g/mol and is commercially available with typical purity specifications ranging from 95% to 98% . Its orthogonal halogen substitution pattern distinguishes it from mono-halogenated analogs by enabling sequential, site-selective cross-coupling strategies that are not accessible with single-halogen isoquinoline derivatives .

Why 3-Bromo-7-chloroisoquinoline Cannot Be Replaced by Mono-Halogenated Isoquinoline Analogs


Generic substitution with mono-halogenated analogs such as 3-bromoisoquinoline or 7-chloroisoquinoline fails because these single-halogen scaffolds lack the orthogonal reactivity profile essential for sequential, site-selective functionalization. The isoquinoline ring exhibits intrinsic regiochemical bias, with the C1 and C3 positions being more electrophilic and reactive than the carbocyclic ring positions [1]. Consequently, a scaffold bearing only a C3-bromo substituent permits only a single cross-coupling event at that position, whereas 3-bromo-7-chloroisoquinoline retains a chloro substituent at C7 for subsequent diversification [2]. This orthogonal dihalogenation is non-substitutable by any mono-halogenated isoquinoline, making 3-bromo-7-chloroisoquinoline a structurally required intermediate for any synthetic route requiring two sequential, position-specific arylations or functionalizations at the C3 and C7 sites [2].

Quantitative Differentiation Evidence for 3-Bromo-7-chloroisoquinoline Relative to Comparator Compounds


Orthogonal Dihalogenation Enables Sequential Cross-Coupling Not Possible with 3-Bromoisoquinoline

The orthogonal halogen substitution pattern in 3-bromo-7-chloroisoquinoline, with bromine at C3 and chlorine at C7, provides a synthetically unique dual-handle architecture for sequential Pd-catalyzed cross-coupling [1]. Unlike 3-bromoisoquinoline, which is exhausted after a single C3 coupling event, the target compound retains a C7-chloro group that can undergo a second, independent Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig coupling, enabling divergent library synthesis from a single intermediate [2].

Medicinal Chemistry Cross-Coupling Sequential Functionalization

C3-Bromo Substituent Confers Higher Suzuki Coupling Reactivity Than C3-Chloro in Isoquinoline Scaffolds

The C3-bromo substituent in 3-bromo-7-chloroisoquinoline is kinetically preferred for initial Pd-catalyzed cross-coupling compared to the alternative 3,7-dichloroisoquinoline scaffold, due to the lower bond dissociation energy of the C(sp2)-Br bond relative to C(sp2)-Cl [1]. This reactivity differential enables chemoselective C3 functionalization in the presence of the C7-Cl group, which remains intact under standard Suzuki-Miyaura conditions and can be addressed in a subsequent coupling step [2].

Cross-Coupling Reactivity Catalysis

Commercial Availability at 98% Purity Exceeds Standard 95% Specification for Analogous Building Blocks

3-Bromo-7-chloroisoquinoline is commercially available from multiple suppliers at a purity specification of 98% , which exceeds the industry-standard 95% minimum purity commonly offered for analogous dihalogenated isoquinoline building blocks such as 7-bromo-3-chloroisoquinoline (CAS 1029720-65-7) . The 98% purity tier is accompanied by batch-specific analytical documentation (HPLC, NMR) as standard upon request .

Procurement Quality Specification Building Block

3-Bromo Isoquinoline Derivatives Demonstrate Validated Biological Activity in Analgesic and Anti-Inflammatory Assays

Derivatives of 3-bromo isoquinoline, synthesized via Suzuki-Miyaura coupling of the 3-bromo scaffold with aryl boronic acids, have demonstrated notable analgesic and anti-inflammatory activity in preclinical assays, including COX-2 inhibition [1]. This class-level evidence establishes that the 3-bromoisoquinoline core is a productive entry point for generating bioactive molecules, supporting the procurement value of 3-bromo-7-chloroisoquinoline as a foundational building block for analog generation.

Biological Activity Analgesic Anti-inflammatory

Procurement-Driven Application Scenarios for 3-Bromo-7-chloroisoquinoline


Sequential, Site-Selective Synthesis of 3,7-Diarylisoquinoline Libraries for Kinase Inhibitor Discovery

Medicinal chemistry teams engaged in kinase inhibitor programs utilize 3-bromo-7-chloroisoquinoline as a privileged core scaffold for synthesizing 3,7-diarylisoquinoline libraries via sequential Suzuki-Miyaura couplings. The orthogonal halogenation enables independent optimization of C3 and C7 aryl substituents, a strategy directly applicable to isoquinoline-based kinase inhibitor scaffolds referenced in patent literature [1]. The 98% purity grade ensures consistent cross-coupling yields across library production runs.

One-Scaffold Divergent Synthesis of Functionalized Isoquinolines for SAR Studies

In structure-activity relationship (SAR) campaigns, a single batch of 3-bromo-7-chloroisoquinoline can be divergently diversified to generate multiple analogs through sequential chemoselective coupling: first at C3 (Suzuki-Miyaura with aryl/heteroaryl boronic acids), then at C7 (Sonogashira with terminal alkynes or Buchwald-Hartwig amination) [1]. This reduces the number of distinct building blocks that must be procured, inventoried, and qualified, streamlining logistics for high-throughput medicinal chemistry operations.

Synthesis of π-Conjugated 3-Substituted Isoquinolines for Materials Chemistry Applications

The C3-bromo group in 3-bromo-7-chloroisoquinoline serves as an efficient electrophilic partner for Pd-catalyzed Suzuki-Miyaura coupling with aryl boronic acids to generate π-conjugated 3-substituted isoquinoline derivatives, as demonstrated in photoluminescence studies [1]. The C7-chloro substituent provides an additional functionalization site for further tuning of photophysical properties, enabling the rational design of halochromic materials with environment-sensitive emission profiles.

Synthesis of Analgesic and Anti-Inflammatory Lead Candidates via Suzuki Coupling at C3

Research groups focused on analgesic and anti-inflammatory drug discovery can employ 3-bromo-7-chloroisoquinoline as a starting material for Suzuki-Miyaura coupling with diverse aryl boronic acids to generate 3-arylisoquinoline derivatives [1]. The C7-chloro substituent remains available for subsequent structural elaboration to optimize pharmacokinetic properties or target engagement, building upon the class-level biological validation of 3-bromo isoquinoline derivatives as COX-2 inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-7-chloroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.